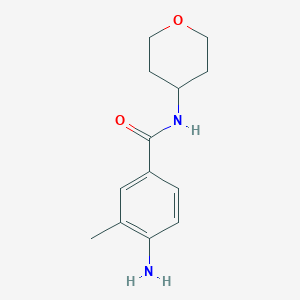

4-amino-3-methyl-N-(oxan-4-yl)benzamide

Description

4-Amino-3-methyl-N-(oxan-4-yl)benzamide (CAS: 1153061-85-8) is a benzamide derivative with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol . The compound features a benzamide core substituted with a 4-amino-3-methylphenyl group and an oxan-4-yl (tetrahydropyran) moiety as the N-linked substituent.

Properties

IUPAC Name |

4-amino-3-methyl-N-(oxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-8-10(2-3-12(9)14)13(16)15-11-4-6-17-7-5-11/h2-3,8,11H,4-7,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTCRWFZQIPYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-N-(oxan-4-yl)benzamide typically involves a multi-step reaction process. One common method is the amide coupling reaction, where 4-amino-3-methylbenzoic acid is reacted with oxan-4-ylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to ensure the formation of the desired amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to handle the increased volume of reagents and solvents. Purification steps, such as recrystallization or column chromatography, are also integrated into the production process to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in 4-nitro-3-methyl-N-(oxan-4-yl)benzamide.

Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-nitro-3-methyl-N-(oxan-4-yl)benzamide

Reduction: 4-amino-3-methyl-N-(oxan-4-yl)benzamide (reverted)

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-methyl-N-(oxan-4-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-amino-3-methyl-N-(oxan-4-yl)benzamide exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The oxan-4-yl group distinguishes this compound from other benzamide derivatives. Key comparisons include:

Table 1: Structural and Spectral Comparison with Azetidinone Derivatives

Key Observations :

- The oxan-4-yl group in the target compound introduces a six-membered ether ring, enhancing solubility compared to the rigid azetidinone (four-membered β-lactam) derivatives .

- 4-Amino-3-methyl substitution vs. halogenated/alkoxy groups (e.g., 6a–6c) alters electronic properties: amino groups increase basicity, while halogens (Cl, F) or methoxy groups modulate lipophilicity .

Key Observations :

- The oxan-4-yl group’s conformational flexibility may improve membrane permeability compared to bulkier substituents like tetrahydropyridazine (in Compound 1d) .

- 4-Amino-3-methyl substitution could mimic bioactive motifs seen in cardiotonic agents (e.g., Compound 1d) but requires functional assays for validation .

Spectroscopic and Analytical Data

NMR and MS Comparison :

- Target Compound : Expected ¹H-NMR signals include δ ~6.7–8.3 (aromatic protons), δ ~4.0–5.0 (oxan-4-yl protons), and δ ~8.4 (amide NH) based on analogs .

- Azetidinone Derivatives: Show distinct β-lactam ring protons (δ 4.92–5.80) and substituent-specific shifts (e.g., δ 5.50 for –OH in 6a) .

- MS Data: The target compound’s molecular ion ([M+H]⁺) is predicted at m/z 235.3, contrasting with azetidinone derivatives (e.g., 6a: m/z 424.41) .

Biological Activity

4-Amino-3-methyl-N-(oxan-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of 4-amino-3-methyl-N-(oxan-4-yl)benzamide includes an amine group, a benzamide moiety, and a 4-oxan group, which contribute to its biological properties. The compound can be represented as follows:

The biological activity of 4-amino-3-methyl-N-(oxan-4-yl)benzamide is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.

- Antioxidant Activity : It may scavenge free radicals and chelate metal ions, thereby exhibiting antioxidant effects.

- Antiviral Properties : Similar compounds have demonstrated efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells .

Biological Activity Studies

Numerous studies have investigated the biological activity of related compounds, providing insights into the potential applications of 4-amino-3-methyl-N-(oxan-4-yl)benzamide.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study highlighted the antimicrobial properties of benzamide derivatives, including 4-amino-3-methyl-N-(oxan-4-yl)benzamide. The compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent. -

Antiviral Activity :

Research involving the testing of similar compounds against EBOV and MARV demonstrated that certain derivatives had EC50 values below 10 μM, indicating strong antiviral activity. These findings suggest that 4-amino-3-methyl-N-(oxan-4-yl)benzamide could be optimized for antiviral applications . -

Cytotoxicity in Cancer Cells :

A series of experiments assessed the cytotoxic effects of various benzamide derivatives on cancer cell lines. Compounds derived from the 4-amino-benzamide framework showed promising results with IC50 values indicating effective inhibition of tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.